molecular formula C12H17NO2 B14772674 2-(2-Methoxyphenoxy)piperidine

2-(2-Methoxyphenoxy)piperidine

Cat. No.: B14772674
M. Wt: 207.27 g/mol
InChI Key: HDVBILJGOVKRDH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state The compound this compound is characterized by the presence of a methoxyphenoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)piperidine typically involves the reaction of 2-methoxyphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-methoxyphenol reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(2-Hydroxyphenoxy)piperidine.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include 2-(2-Hydroxyphenoxy)piperidine, halogenated derivatives, and various substituted piperidine compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects . The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Methoxyphenoxy)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(2-methoxyphenoxy)piperidine

InChI

InChI=1S/C12H17NO2/c1-14-10-6-2-3-7-11(10)15-12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3

InChI Key

HDVBILJGOVKRDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2CCCCN2

Origin of Product

United States

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